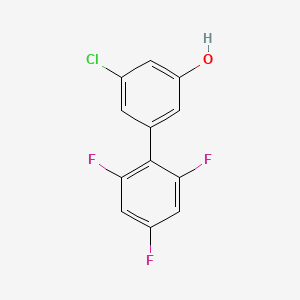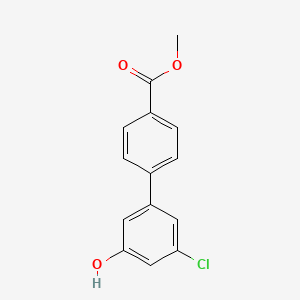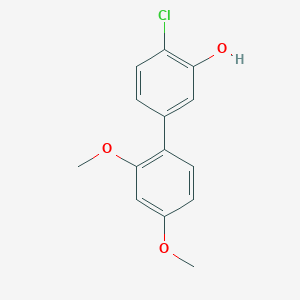![molecular formula C14H12ClNO2 B6381553 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1262003-10-0](/img/structure/B6381553.png)
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% (3-Cl-5-MAP) is a phenolic compound belonging to the family of N-methylaminocarbonyl compounds. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances. 3-Cl-5-MAP has been extensively studied in terms of its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.
Aplicaciones Científicas De Investigación
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. The compound has been used to study the mechanism of action of several drugs, such as imatinib, and to evaluate the in vitro cytotoxicity of several compounds. It has also been used in the synthesis of several compounds, such as antifungal agents, and to study the metabolism of several drugs.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is not fully understood. However, it is believed that the compound binds to the active site of enzymes, leading to the inhibition of their activity. Additionally, 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been shown to interact with several cellular receptors, such as the serotonin receptor, leading to the modulation of their activity.
Biochemical and Physiological Effects
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of several enzymes, such as cytochrome P450 enzymes, and to modulate the activity of several cellular receptors, such as the serotonin receptor. Additionally, 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is a useful reagent for laboratory experiments due to its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound is highly toxic and should only be handled with appropriate safety measures.
Direcciones Futuras
There are several potential future directions for the use of 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%. One potential direction is the use of the compound as a drug delivery system, as it has been shown to interact with several cellular receptors. Additionally, the compound could be used to study the metabolism of drugs, as well as to study the mechanism of action of several compounds. Additionally, the compound could be used in the synthesis of new compounds, such as antifungal agents. Finally, the compound could be used to study the biochemical and physiological effects of several compounds.
Métodos De Síntesis
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 5-chloro-3-nitrophenol with N-methylmorpholine in an aqueous solution. This reaction is followed by the addition of sodium hydroxide and the subsequent formation of 3-chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol. The second step involves the removal of the methyl group from the N-methylaminocarbonyl group, which is achieved by the addition of hydrochloric acid and the subsequent formation of the desired product.
Propiedades
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-16-14(18)10-4-2-3-9(5-10)11-6-12(15)8-13(17)7-11/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHWSJNUDJACOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686036 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol | |
CAS RN |
1262003-10-0 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)

![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)
![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)



![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)

![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)


